molecular formula C6H10BrCl2N3 B13497746 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride

5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride

Cat. No.: B13497746
M. Wt: 274.97 g/mol
InChI Key: ZWTBBWLRHVDQCW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both an aminomethyl group and a bromine atom on the pyridine ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminomethylpyridine followed by the introduction of the aminomethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The dihydrochloride form is typically obtained through crystallization or precipitation methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a different heterocyclic ring.

    2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Another compound with an aminomethyl group, known for its antiviral properties.

Uniqueness: 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and a bromine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H10BrCl2N3

Molecular Weight

274.97 g/mol

IUPAC Name

5-(aminomethyl)-3-bromopyridin-2-amine;dihydrochloride

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)3-10-6(5)9;;/h1,3H,2,8H2,(H2,9,10);2*1H

InChI Key

ZWTBBWLRHVDQCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)N)CN.Cl.Cl

Origin of Product

United States

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